Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate: is a synthetic organic compound frequently employed as a versatile building block in organic synthesis. Its structure consists of a piperidine ring, featuring a diazo group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
Properties
IUPAC Name |
tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-5-4-8(14)7(6-13)12-11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVCAHOYKBALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=[N+]=[N-])C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the diazo group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in labeling and probing biological molecules.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its versatility in forming various derivatives makes it a valuable intermediate in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate involves the reactivity of its diazo group. The diazo group can undergo various chemical transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions enable the compound to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-acetylpiperidine-1-carboxylate
Uniqueness: Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate is unique due to its diazo group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical transformations, making it a versatile building block in organic synthesis.
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